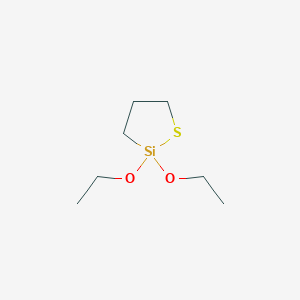
2,2-Diethoxy-1,2-thiasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethoxy-1,2-thiasilolane is an organosilicon compound characterized by its unique sulfur heterocyclic structure. It is a colorless to pale yellow liquid at room temperature. This compound has garnered attention in the fields of organic synthesis and materials science due to its versatile applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxy-1,2-thiasilolane typically involves a two-step process:
Thioalkane Reaction: 2,2-Diethoxycyclopentane is reacted with a sulfur chain compound such as ethyl thioacetate to produce the corresponding thiofumarane.
Silylation Reaction: The thiofumarane is then reacted with chlorosilane to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diethoxy-1,2-thiasilolane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones.
Reduction: Can be reduced to thiols using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the silicon center.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiasilolanes depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Diethoxy-1,2-thiasilolane has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of polymers with enhanced thermal stability and mechanical properties.
Mécanisme D'action
The mechanism of action of 2,2-Diethoxy-1,2-thiasilolane involves its interaction with various molecular targets:
Molecular Targets: Primarily targets sulfur and silicon-containing compounds.
Pathways Involved: Participates in pathways involving the formation and cleavage of silicon-sulfur bonds, influencing the stability and reactivity of the resulting compounds.
Comparaison Avec Des Composés Similaires
2,2-Diethoxy-1,2-thiasilolane can be compared with other similar compounds such as:
2,2-Dimethoxy-1,2-thiasilolane: Similar structure but with methoxy groups instead of ethoxy groups.
2,2-Diethoxy-1,1’-binaphthyl-6,6’-dicarboxylic acid: Used in the formation of chiral rings and metal-organic frameworks.
Uniqueness: this compound is unique due to its specific ethoxy groups, which impart distinct chemical properties and reactivity compared to its methoxy counterpart.
Propriétés
Formule moléculaire |
C7H16O2SSi |
|---|---|
Poids moléculaire |
192.35 g/mol |
Nom IUPAC |
2,2-diethoxythiasilolane |
InChI |
InChI=1S/C7H16O2SSi/c1-3-8-11(9-4-2)7-5-6-10-11/h3-7H2,1-2H3 |
Clé InChI |
UCSLFASMDULSDD-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si]1(CCCS1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


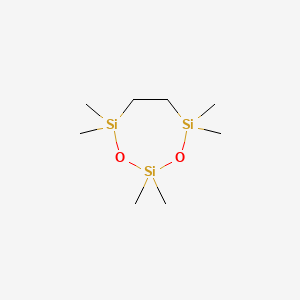
![2-hydroxy-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11713091.png)
![Ethyl (diethoxyphosphoryl)[bis(phenylsulfanyl)]acetate](/img/structure/B11713095.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713099.png)
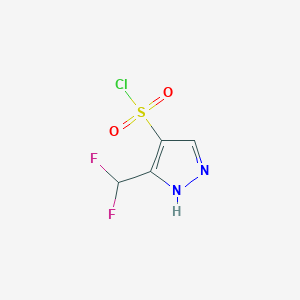
![4-chloro-N-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}aniline](/img/structure/B11713112.png)

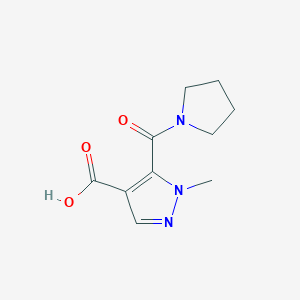
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11713135.png)
![1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11713137.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713147.png)
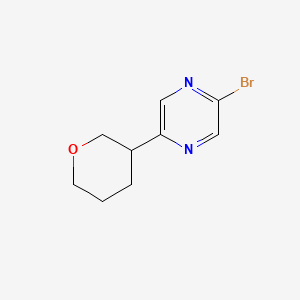
![3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B11713156.png)

